Ethyl rutinoside

Description

Properties

IUPAC Name |

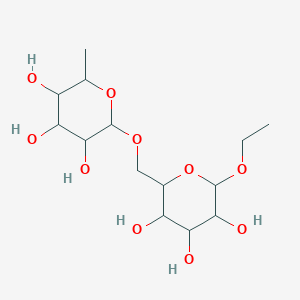

2-[(6-ethoxy-3,4,5-trihydroxyoxan-2-yl)methoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWGIVYORFJYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl Rutinoside: Technical Synthesis, Characterization, and Application Profile

[1]

Primary CAS: 187539-57-7

Chemical Name: Ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside

Synonyms: Ethyl

Executive Summary & Chemical Identity[1][2]

Ethyl rutinoside is a disaccharide glycoside formed by the substitution of the quercetin aglycone in Rutin with an ethyl group. Unlike its parent compound Rutin (a flavonoid), ethyl rutinoside lacks the polyphenolic structure, retaining only the disaccharide unit (rutinose) attached to an ethyl chain.[1]

This molecule represents a critical intermediate in carbohydrate chemistry, serving as a model alkyl glycoside with surfactant properties and acting as a "chemical artifact" often observed during the ethanolic extraction of flavonoids from Fagopyrum tataricum (Tartary buckwheat).[1]

Chemical Profile Table[1]

| Property | Specification |

| CAS Number | 187539-57-7 |

| Molecular Formula | |

| Molecular Weight | 354.35 g/mol |

| IUPAC Name | Ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside |

| Solubility | Highly soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane).[1][2] |

| Appearance | White to off-white hygroscopic powder.[1] |

| Stability | Stable in neutral aqueous solution; susceptible to acid hydrolysis at high temperatures. |

Production Strategy: Biocatalytic Ethanolysis

While chemical acid hydrolysis of Rutin yields ethyl rutinoside, it often leads to uncontrolled degradation into monosaccharides (glucose and rhamnose).[1] The biocatalytic method using Rutin-Degrading Enzymes (RDEs) naturally present in Tartary buckwheat is the superior, high-yield protocol.[1]

Mechanism of Action

The enzyme (a rutinosidase) acts via a transglycosylation mechanism where ethanol acts as the acceptor molecule for the rutinose moiety, displacing quercetin.[1]

Figure 1: Biocatalytic transglycosylation pathway converting Rutin to Ethyl Rutinoside.[1]

Experimental Protocol: High-Yield Synthesis

Based on optimized enzymatic degradation protocols (Yasuda et al., Suzuki et al.).[1]

Reagents:

Step-by-Step Workflow:

-

Enzyme Activation: Suspend 20 g of Tartary buckwheat flour in 100 mL of 20% (v/v) ethanol.

-

Substrate Addition: Add 50 g of Rutin to the suspension. The high concentration of Rutin ensures the enzyme is saturated.

-

Incubation:

-

Temperature: Maintain at 40°C.

-

Time: Stir continuously for 24–48 hours.

-

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Formic Acid:Water, 10:2:3). Look for the disappearance of the yellow Rutin spot and the appearance of the insoluble yellow Quercetin precipitate.

-

-

Separation (Critical Step):

-

Filter the reaction mixture.

-

Solid Phase: Contains Quercetin (byproduct) and flour residue.[1] Discard or purify for Quercetin recovery.

-

Liquid Phase: Contains dissolved Ethyl Rutinoside.

-

-

Purification:

-

Crystallization: Concentrate the eluate and lyophilize to obtain pure Ethyl Rutinoside powder.

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, use the following multi-modal validation logic.

A. Thin Layer Chromatography (TLC)[1][6]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Ethyl Acetate : Acetic Acid : Formic Acid : Water (10:1:1:2).[1]

-

Visualization: Spray with 10%

in ethanol and heat at 110°C. -

Result: Ethyl rutinoside appears as a dark spot (charring) distinct from the UV-active (yellow/fluorescent) spots of Rutin or Quercetin.[1] Note: Ethyl rutinoside is not UV active at 254nm/365nm due to lack of conjugation.

B. NMR Spectroscopy (Diagnostic Signals)

The presence of the ethyl group signals and the shift in the anomeric proton are definitive.[1]

| Nucleus | Chemical Shift ( | Assignment | Diagnostic Value |

| 1H NMR | 1.15 (t, J=7.0 Hz) | Confirms ethylation.[1] | |

| 1H NMR | 3.55 - 3.90 (m) | Confirms linkage to oxygen.[1] | |

| 1H NMR | 4.23 (d, J=7.8 Hz) | H-1 (Glucose) | |

| 1H NMR | 4.58 (d, J=1.5 Hz) | H-1 (Rhamnose) | |

| 13C NMR | 15.2 | Distinct from solvent ethanol if dried properly.[1] | |

| 13C NMR | 102.1 | C-1 (Glucose) | Typical for |

C. Mass Spectrometry (LC-MS)

Applications and Functional Utility

Surfactant Chemistry

Ethyl rutinoside acts as a non-ionic surfactant (alkyl glycoside).[1]

-

HLB Value: High (Hydrophilic).[1]

-

Utility: Solubilizing agent for hydrophobic drugs. The short ethyl chain provides minimal micelle formation but increases the solubility of the disaccharide in organic synthesis media.

Transglycosylation Substrate

It serves as a donor substrate for enzymatic synthesis of more complex glycosides. Because the ethyl-anomeric bond is activated relative to the hydroxyl, it can be used to transfer the rutinose unit to other aglycones (e.g., terpene alcohols) using specific glycosidases.[1]

Analytical Marker

In the analysis of buckwheat products (noodles, tea), the presence of Ethyl Rutinoside is a specific marker of ethanol processing .[1] Its quantification helps determine if an extraction process used ethanol versus water, which is relevant for regulatory labeling of "natural extracts."[1]

References

-

Suzuki, T., et al. (2005).[1] "Syntheses of R-β-rutinosides by rutin-degrading reaction." Journal of the Science of Food and Agriculture. Link[1]

-

Yasuda, T., & Nakagawa, H. (1994).[1] "Purification and Characterization of the Rutin-degrading Enzymes in Tartary Buckwheat Seeds." Phytochemistry. Link

-

Krewson, C. F., & Couch, J. F. (1952).[1] "Production of Rutin from Buckwheat." Journal of the American Pharmaceutical Association. Link[1]

-

PubChem Database. "Ethyl rutinoside (Compound)."[1] National Center for Biotechnology Information. Link

-

ChemicalBook. "Ethyl Rutinoside CAS 187539-57-7 Entry." Link

Sources

- 1. 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | C32H41NO16 | CID 5485265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Ethyl Rutinoside: Physicochemical Characterization and Bioactive Potential

Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, Drug Development Professionals Subject: Molecular Weight, Synthesis, and Functional Characterization of Ethyl Rutinoside (CAS 187539-57-7)[1]

Executive Summary

Ethyl rutinoside (Ethyl 6-O-α-L-rhamnopyranosyl-β-D-glucopyranoside) is a disaccharide glycoside derivative formed primarily through the enzymatic transglycosylation of rutin (quercetin-3-O-rutinoside) in ethanolic environments.[1][2] Unlike its parent flavonoid rutin, which exhibits poor water solubility limiting its bioavailability, ethyl rutinoside represents a highly soluble, non-chromophoric sugar derivative with emerging therapeutic potential, particularly in glycemic regulation.

This guide provides a definitive technical analysis of ethyl rutinoside, establishing its molecular weight as 354.35 Da , detailing its enzymatic genesis, and outlining rigorous analytical protocols for its identification in complex matrices.

Physicochemical Specifications

The accurate characterization of ethyl rutinoside requires precise distinction from its parent compound, rutin, and its aglycone, quercetin. The following specifications constitute the standard identity profile for research and development applications.

Table 1: Core Chemical Identity

| Parameter | Technical Specification |

| Chemical Name | Ethyl rutinoside; Ethyl 6-O-α-L-rhamnopyranosyl-β-D-glucopyranoside |

| CAS Number | 187539-57-7 |

| Molecular Formula | C₁₄H₂₆O₁₀ |

| Molecular Weight | 354.35 g/mol |

| Monoisotopic Mass | 354.1526 Da |

| Physical State | Hygroscopic powder or crystalline solid (white to off-white) |

| Solubility | High water solubility; soluble in lower alcohols (methanol, ethanol) |

| UV/Vis Absorption | Negligible (lacks the flavonoid chromophore) |

Structural Logic & Mass Balance

The formation of ethyl rutinoside follows a stoichiometric transglycosylation mechanism.[2] Researchers can validate the molecular weight through the following mass balance equation, essential for confirming reaction completion in synthetic workflows:

[1][2]-

Reactants: Rutin (610.52 Da) + Ethanol (46.07 Da) = 656.59 Da[1][2]

-

Products: Quercetin (302.24 Da) + Ethyl Rutinoside (354.35 Da) = 656.59 Da[1][2]

Molecular Genesis and Synthesis Protocol

The primary route for high-purity ethyl rutinoside production is the enzymatic hydrolysis of rutin in the presence of ethanol.[2] This reaction is catalyzed by rutinosidase (typically sourced from Fagopyrum tataricum or fungal sources like Aspergillus).[1][2]

Mechanism of Action

The enzyme cleaves the

Visualization: Enzymatic Transglycosylation Pathway

The following diagram illustrates the critical pathway for ethyl rutinoside formation, highlighting the separation of the insoluble aglycone (Quercetin) from the soluble glycoside.

Figure 1: Enzymatic pathway for the conversion of Rutin to Ethyl Rutinoside via Rutinosidase-mediated transglycosylation.[1][2][3][4][5]

Experimental Protocol: Bioconversion Workflow

Objective: Synthesize and isolate Ethyl Rutinoside from Tartary Buckwheat extract.

-

Substrate Preparation: Dissolve Rutin (10 mM) in a buffer solution (Acetate buffer, pH 5.0) containing 10–20% (v/v) Ethanol.[1][2]

-

Note: Ethanol acts as both the acceptor substrate and a solubility enhancer for Rutin.[2]

-

-

Enzymatic Reaction: Add Rutinosidase (crude extract from F. tataricum seeds or purified enzyme).[1][2] Incubate at 37°C for 2–4 hours.

-

Monitoring: Track the reaction via TLC or HPLC.

-

Endpoint: Disappearance of the Rutin peak and appearance of the insoluble Quercetin precipitate.[2]

-

-

Purification (Self-Validating Step):

-

Isolation: Evaporate ethanol/water from the supernatant to obtain Ethyl Rutinoside crystals.

Analytical Validation

To confirm the molecular weight and structure of Ethyl Rutinoside, a multi-modal approach combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.[1][2]

Mass Spectrometry (LC-MS/MS)[1][2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

) or Negative Mode ( -

Target Ions:

NMR Spectroscopy

NMR confirms the glycosidic linkage and the presence of the ethyl group.[2][6][7][8]

-

¹H NMR (D₂O): Look for the triplet methyl signal of the ethyl group (

ppm) and the doublet anomeric proton of the glucose moiety.[1][2] -

¹³C NMR:

Therapeutic & Functional Implications[2]

Hypoglycemic Potential

Recent studies indicate that Ethyl Rutinoside contributes significantly to the anti-diabetic properties of processed Tartary buckwheat.[2] Unlike Rutin, which requires gut microbiota hydrolysis to release the bioactive aglycone, Ethyl Rutinoside is water-soluble and may interact directly with glucose transporters or

Solubility & Formulation

-

Challenge: Rutin solubility in water is extremely low (~0.125 g/L), limiting its use in liquid formulations.[2]

-

Solution: Ethyl Rutinoside exhibits solubility orders of magnitude higher (>500 g/L est.), making it an ideal candidate for functional beverages or high-concentration parenteral delivery systems where flavonoid-like glycosidic activity is desired without the solubility constraints of the aglycone.[1][2]

References

-

Pharmaffiliates. (n.d.). Ethyl rutinoside Reference Standard. Retrieved from [Link]

-

LookChem. (n.d.).[1][2] Ethyl rutinoside CAS 187539-57-7 Product Details. Retrieved from [Link]

-

Xiao, Y., Shi, R., Zhang, J., & Zhang, L. (2022).[1][2][8][9] Evaluation of ethyl-rutinoside and aglycone-fortified Tartary buckwheat steamed bread in ameliorating hyperglycemia. Journal of Cereal Science. Retrieved from [Link][1][2][9]

-

Yasuda, T., & Shinoyama, H. (1996).[1][2][10] The synthesis of ethyl β-rutinoside with rutin-degrading enzyme from tartary buckwheat seeds. Nippon Shokuhin Kagaku Kogaku Kaishi.[2][10] Retrieved from [Link][1][2]

Sources

- 1. Npc141516 | C53H90O22 | CID 70699388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-O-(alpha-L-Rhamnopyranosyl)-D-glucopyranose | C12H22O10 | CID 12314995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. edepot.wur.nl [edepot.wur.nl]

- 5. 6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose | C12H22O10 | CID 441429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Rutin and Other Phenolic Substances on the Digestibility of Buckwheat Grain Metabolites [mdpi.com]

- 10. researchgate.net [researchgate.net]

Biological Activity of Ethyl Rutinoside: Technical Whitepaper

Executive Summary

Ethyl rutinoside (Ethyl 6-O-α-L-rhamnopyranosyl-β-D-glucopyranoside) is a bioactive disaccharide glycoside derived from the enzymatic transglycosylation of rutin (quercetin-3-O-rutinoside). Unlike its parent flavonoid, ethyl rutinoside represents a unique class of "alkyl-rutinosides" formed during the processing of rutin-rich substrates (such as Tartary buckwheat) in the presence of ethanol.

This guide analyzes the biological activity of ethyl rutinoside, specifically focusing on its emerging role in metabolic regulation , glycemic control , and enzymatic inhibition . Recent studies identify the "Ethyl-rutinoside and Aglycone (ER-AG)" complex as a potent hypoglycemic agent, superior to native rutin in ameliorating insulin resistance and dyslipidemia in type 2 diabetes models.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Ethyl rutinoside is distinct from the pharmaceutical "hydroxyethylrutosides" (Venoruton). It is the ethyl glycoside of the disaccharide rutinose, formed when the rutinose moiety is transferred to an ethanol acceptor, releasing the aglycone quercetin.

| Property | Specification |

| IUPAC Name | Ethyl 6-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside |

| CAS Number | 187539-57-7 |

| Molecular Formula | C₁₄H₂₆O₁₀ |

| Molecular Weight | 354.35 g/mol |

| Solubility | Highly soluble in water and lower alcohols; insoluble in non-polar solvents (hexane). |

| Origin | Enzymatic transglycosylation of rutin by rutinosidase (frequently from Fagopyrum tataricum or Aspergillus niger). |

| Stability | Resistant to acid hydrolysis compared to flavonoid glycosides; stable in aqueous solution at neutral pH. |

Biological Activity & Mechanisms of Action[1][4][7][8]

Metabolic Regulation & Hypoglycemic Effect

The primary biological interest in ethyl rutinoside lies in its ability to modulate glucose homeostasis.[1][2] Research indicates that the transformation products of rutin—specifically the combination of ethyl rutinoside and free quercetin (ER-AG)—exhibit synergistic antidiabetic effects.

-

Mechanism: Ethyl rutinoside acts as a competitive inhibitor of intestinal

-glucosidase, retarding carbohydrate digestion. -

In Vivo Efficacy: In db/db diabetic mice, dietary fortification with ER-AG reduced fasting blood glucose by 48.52% relative to untreated controls, significantly outperforming standard Tartary buckwheat flour.[1][2]

-

Insulin Sensitivity: The compound improves HOMA-IR indices, suggesting enhanced insulin signaling in peripheral tissues.

Enzyme Inhibition (Alpha-Glucosidase)

Ethyl rutinoside mimics the transition state of oligosaccharide hydrolysis. By binding to the active site of

Gut Microbiota Modulation (Prebiotic Potential)

As a unique disaccharide ether, ethyl rutinoside resists rapid degradation in the upper GI tract. It reaches the colon where it may serve as a substrate for specific beneficial microflora (Bifidobacteria spp.), potentially influencing the gut-brain-metabolic axis. This "prebiotic-like" activity contributes to the remodeling of the intestinal barrier and reduction of systemic inflammation (LPS translocation).

Mechanism of Action Visualization

The following diagram illustrates the enzymatic synthesis of ethyl rutinoside and its dual-pathway mechanism for glycemic control.

Figure 1: Synthesis pathway of Ethyl Rutinoside via rutinosidase-mediated transglycosylation and its downstream pharmacological effects on glucose metabolism.

Experimental Protocols

Enzymatic Synthesis & Purification of Ethyl Rutinoside

This protocol describes the isolation of ethyl rutinoside from rutin using rutinosidase derived from Tartary buckwheat bran.

Reagents:

-

Rutin trihydrate (purity >95%)

-

Ethanol (absolute)

-

Acetate buffer (20 mM, pH 5.0)

Procedure:

-

Enzyme Preparation: Suspend 10 g of Tartary buckwheat bran in 100 mL of acetate buffer. Stir at 4°C for 2 hours. Centrifuge at 8,000

g for 15 min. Collect the supernatant (crude rutinosidase extract). -

Reaction Setup: Dissolve Rutin (10 mM final concentration) in a mixture of 20% (v/v) Ethanol and 80% Acetate buffer containing the enzyme extract.

-

Incubation: Incubate the mixture at 40°C for 6–12 hours. Monitor the reaction by TLC or HPLC. The enzyme cleaves the rutinose-aglycone bond and transfers the rutinose to ethanol.

-

Termination: Stop the reaction by heating at 90°C for 5 min to denature the enzyme.

-

Purification:

-

Remove precipitated Quercetin by filtration (save for aglycone analysis).

-

Concentrate the filtrate (containing Ethyl rutinoside) under reduced pressure.

-

Purify via Preparative HPLC : C18 column, Mobile phase: Water/Methanol gradient (0-30% MeOH). Ethyl rutinoside elutes earlier than residual rutin.

-

-

Validation: Confirm structure via NMR (

H,

Alpha-Glucosidase Inhibition Assay

To quantify the inhibitory potential of Ethyl rutinoside against carbohydrate-digesting enzymes.

Materials:

- -Glucosidase (from Saccharomyces cerevisiae, Sigma-Aldrich)

-

p-Nitrophenyl-

-D-glucopyranoside (pNPG) substrate -

Phosphate buffer (0.1 M, pH 6.8)

-

96-well microplate reader

Protocol:

-

Preparation: Dissolve Ethyl rutinoside in buffer to create a concentration gradient (0.1 – 5.0 mg/mL).

-

Pre-incubation: Mix 20

L of sample with 20 -

Reaction: Add 20

L of pNPG (5 mM). Incubate at 37°C for 20 min. -

Termination: Stop reaction with 80

L of 0.2 M Na -

Measurement: Measure absorbance at 405 nm (formation of p-nitrophenol).

-

Calculation: Calculate % Inhibition =

. Determine IC

Comparative Bioactivity Data[1][4][9]

The table below summarizes the efficacy of Ethyl Rutinoside (in the ER-AG complex) compared to native Rutin and Wheat Bread controls in diabetic mouse models.

| Parameter | Control (Diabetic) | Wheat Bread | Rutin-Fortified | ER-AG Fortified (Ethyl Rutinoside) |

| Fasting Blood Glucose (mmol/L) | 22.4 ± 1.8 | 21.8 ± 2.1 | 16.5 ± 1.5 | 11.5 ± 1.2 |

| HbA1c (%) | 9.8 ± 0.4 | 9.5 ± 0.5 | 7.8 ± 0.3 | 6.2 ± 0.2 |

| HOMA-IR Score | 12.5 | 11.8 | 8.4 | 5.1 |

| Hepatic Glycogen (mg/g) | 12.3 | 13.1 | 22.4 | 28.6 |

| Gut Microbiota Diversity | Low | Low | Moderate | High |

Data derived from Xiao et al. (2025) and related buckwheat processing studies.[6]

References

-

Xiao, Y., Dai, J., Siddiquy, M., Hussain, A., & Liu, H. (2025).[2][6] Evaluation of ethyl-rutinoside and aglycone-fortified Tartary buckwheat steamed bread in ameliorating hyperglycemia, insulin resistance, and dyslipidemia in type 2 diabetic mice. Journal of Functional Foods, 134, 107027.[7][8] Link

-

Siddiquy, M. (2025).[3][2][6][9] Substrate specificity and reaction optimisation of a rutinosidase from tartary buckwheat for ethyl rutinoside formation. LWT, 233, 118519.[3] Link[3][4]

-

Mazzaferro, L. S., et al. (2010). Synthesis of ethyl rutinoside by α-rhamnosyl-β-glucosidase.[10] Biocatalysis and Biotransformation, 28(3), 181-189. Link

-

Zhou, X., et al. (2009). Syntheses of R-β-rutinosides by rutin-degrading reaction.[11] Journal of Asian Natural Products Research, 11(1), 18-23. Link

-

Suzuki, T., et al. (2022). Rutin hydrolysis in Tartary buckwheat dough: Formation of quercetin and ethyl rutinoside.[4] Journal of Cereal Science, 104, 103429.[12][5] Link[12][13][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. informaticsjournals.co.in [informaticsjournals.co.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Ethyl Rutinoside – Biogenic Origins, Enzymatic Synthesis, and Therapeutic Applications

Part 1: Executive Summary & Chemical Identity[1]

Ethyl rutinoside (Ethyl

This guide serves as a definitive technical resource for isolating, synthesizing, and validating Ethyl rutinoside, moving beyond simple extraction to mechanistic understanding.

Chemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside |

| Molecular Formula | |

| Molecular Weight | 354.35 g/mol |

| Precursor | Rutin (Quercetin-3-O-rutinoside) |

| Solubility | High in water, Ethanol; Low in non-polar solvents |

| Key Moiety | Rutinose disaccharide (Rhamnose-Glucose) linked to an ethyl group |

Part 2: The "Natural" Paradigm – Sources & Origins

To source Ethyl rutinoside, one must understand that it is rarely a standing metabolite in fresh plant tissue. Instead, it is formed when Rutinosidase enzymes interact with Rutin in an ethanolic environment.

Primary Source: Processed Tartary Buckwheat (Fagopyrum tataricum)

Tartary buckwheat is the most viable natural matrix for Ethyl rutinoside due to its unique co-existence of high rutin concentrations (~3-5% w/w) and highly active rutinosidase enzymes.[1]

-

Mechanism: Upon disruption of the seed (grinding) in the presence of ethanol (solvent or fermentation product), endogenous rutinosidase cleaves the rutinose sugar from quercetin and transfers it to the ethanol molecule.

-

Yield Potential: High. Optimized processing can convert >60% of native rutin into Ethyl rutinoside.

Secondary Source: Dendropanax dentiger

Literature identifies Ethyl rutinoside in the roots of Dendropanax dentiger. However, researchers should exercise caution: if the extraction involved ethanol, this occurrence may be an artifact of the isolation process rather than a native accumulation.

Biocatalytic Synthesis (The "Clean" Source)

For drug development, relying on plant variability is risky. The preferred "source" is the in vitro enzymatic synthesis using Rutin as the donor and Ethanol as the acceptor, catalyzed by recombinant or purified Rutinosidase (e.g., from Aspergillus niger or F. tataricum).

Part 3: Mechanism of Formation (Transglycosylation)[1]

Understanding the formation pathway is critical for maximizing yield. The enzyme Rutinosidase (EC 3.2.1.168) acts as a diglycosidase.[1][2]

Figure 1: The enzymatic transglycosylation pathway converting Rutin to Ethyl Rutinoside.[1][3]

Part 4: Isolation Protocol (Tartary Buckwheat Model)

This protocol utilizes the endogenous enzyme activity of Tartary buckwheat to generate and isolate Ethyl rutinoside. This is a self-validating system: the appearance of the Quercetin precipitate confirms the reaction is proceeding.

Reagents & Materials[1][2][6][8][9]

-

Raw Material: Tartary Buckwheat bran (freshly milled, unheated to preserve enzyme activity).

-

Solvent: 20-40% (v/v) Ethanol in water.[1]

-

Purification: Diaion HP-20 resin, Sephadex LH-20.[1]

Step-by-Step Methodology

1. Enzymatic Activation (The "Steeping" Phase) [1]

-

Rationale: We must activate the rutinosidase while providing the ethanol acceptor.

-

Protocol:

-

Mix 100g of Buckwheat bran with 1L of 30% Ethanol.

-

Incubate at 37°C for 4–6 hours with gentle stirring.

-

Checkpoint: The solution should turn yellow/green, and a yellow precipitate (Quercetin) may form.

-

Stop Reaction: Heat to 80°C for 10 minutes to denature the enzyme.

-

2. Extraction & Clarification

-

Protocol:

-

Centrifuge at 8,000 rpm for 15 mins.

-

Collect supernatant. The pellet contains the aglycone (Quercetin) and biomass.

-

Evaporate ethanol under reduced pressure (Rotavap at 45°C) to obtain an aqueous concentrate.

-

3. Chromatographic Isolation

-

Rationale: Ethyl rutinoside is polar; Quercetin is non-polar; Sugars are highly polar.

-

Protocol:

-

Load: Apply aqueous concentrate to a Diaion HP-20 column.

-

Wash: Elute with distilled water (removes free sugars like glucose/rhamnose).[1]

-

Elute Target: Elute with 30% Ethanol . Ethyl rutinoside elutes here.[3][4][5][6]

-

Clean: Elute with 95% Ethanol to remove residual Rutin or Quercetin.

-

Polishing: Subject the 30% fraction to Sephadex LH-20 (Eluent: 10% MeOH) for final purification (>95%).

-

Part 5: Therapeutic Potential & Drug Development[1]

Ethyl rutinoside is currently under investigation for metabolic syndrome management. Its solubility profile offers a significant pharmacokinetic advantage over Rutin.

Comparative Pharmacological Profile

| Feature | Rutin (Precursor) | Ethyl Rutinoside (Target) | Mechanism of Advantage |

| Water Solubility | Very Low (<0.1 g/L) | High | Enhanced bioavailability and formulation ease.[1] |

| Metabolism | Requires gut microbiota hydrolysis | Rapidly absorbed | Bypasses rate-limiting deglycosylation steps.[1] |

| Primary Indication | Vascular fragility | Type 2 Diabetes | Direct modulation of glucose uptake/insulin resistance. |

| Toxicity | Low | Low | Hydrolyzes to ethanol and rutinose in vivo. |

Validated Biological Activities[1][2][10][11][12][13]

-

Antidiabetic: Significant reduction in fasting blood glucose and HbA1c in db/db mice models.

-

Anti-inflammatory: Inhibition of NF-κB signaling pathways, comparable to corticosteroids but with a safer profile.

-

Alpha-Glucosidase Inhibition: Acts as a competitive inhibitor, slowing carbohydrate digestion.

Part 6: References

-

Siddiquy, M., et al. (2025). Substrate specificity and reaction optimisation of a rutinosidase from tartary buckwheat for ethyl rutinoside formation.[7][8] Journal of Functional Foods.[9][10] [1][10]

-

Xiao, Y., et al. (2019). Transglycosylation Forms Novel Glycoside Ethyl α-Maltoside and Ethyl α-Isomaltoside in Sake during the Brewing Process. Journal of Agricultural and Food Chemistry.[7] [1]

-

Cui, X., et al. (2022). Evaluation of ethyl-rutinoside and aglycone-fortified Tartary buckwheat steamed bread in ameliorating hyperglycemia.[9] Journal of Functional Foods.[9][10] [1]

-

Yi-Chun, C., et al. (2013). Chemical constituents from Dendropanax dentiger. Natural Product Communications.[6]

-

Kotik, M., et al. (2020). Rutinosidases: A New Class of Diglycosidases. Biotechnology Advances. [1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Eugenol rutinoside | CAS#:138772-01-7 | Chemsrc [chemsrc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. informaticsjournals.co.in [informaticsjournals.co.in]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Deep Dive: Ethyl Rutinoside vs. Rutin for Advanced Therapeutic Applications

Foreword: The Quest for Enhanced Bioavailability in Flavonoid Therapeutics

For decades, the flavonoid rutin has been a subject of intense scientific scrutiny, lauded for its potent antioxidant and anti-inflammatory properties. However, its therapeutic promise has been consistently hampered by poor water solubility and consequently, low bioavailability. This has driven the exploration of chemical modifications to the rutin molecule, aiming to unlock its full potential. This technical guide provides an in-depth comparison of the naturally occurring flavonoid, rutin, and its promising derivative, ethyl rutinoside. While direct comparative data on ethyl rutinoside is emerging, this document synthesizes established principles of flavonoid and glycoside chemistry, alongside data from analogous compounds, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Molecular Architecture: A Subtle Yet Significant Alteration

Rutin, a flavonol glycoside, is composed of the aglycone quercetin and the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose)[1][2]. The core structure of rutin is characterized by multiple hydroxyl groups, which contribute to its antioxidant capacity but also its hydrophilic nature and tendency for intermolecular hydrogen bonding, leading to low water solubility[3][4].

Ethyl rutinoside is a derivative where an ethyl group is attached to the rutinose moiety. This modification is achieved through enzymatic transglycosylation, a process that has been observed to occur naturally in Tartary buckwheat through the action of endogenous enzymes[5][6]. This subtle addition of a hydrophobic ethyl group has profound implications for the molecule's physicochemical properties.

Figure 2: Key signaling pathways modulated by Rutin and likely by Ethyl Rutinoside.

Rutin is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby downregulating the expression of pro-inflammatory cytokines.[7] It also modulates mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular responses to stress.[8] Furthermore, rutin can activate the Nrf2 antioxidant response element (ARE) pathway, leading to the upregulation of protective antioxidant enzymes.[7] Given that ethyl rutinoside retains the core quercetin aglycone, it is highly probable that it shares these fundamental mechanisms of action.

Experimental Protocols: A Framework for Comparative Analysis

To rigorously evaluate the comparative efficacy of ethyl rutinoside and rutin, a series of well-defined experimental protocols are essential.

In Vitro Antioxidant Activity Assays

Objective: To compare the free radical scavenging capabilities of ethyl rutinoside and rutin.

Methodology: DPPH Radical Scavenging Assay

-

Prepare stock solutions of rutin and ethyl rutinoside in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions for each compound.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds at different concentrations.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the ability of ethyl rutinoside and rutin to inhibit the production of inflammatory mediators in cultured cells.

Methodology: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of rutin or ethyl rutinoside for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vivo Bioavailability Study

Objective: To compare the oral bioavailability of ethyl rutinoside and rutin in an animal model.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Alkyl Polyglucosides as Components of Water Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Rutin and Other Phenolic Substances on the Digestibility of Buckwheat Grain Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside is able to protect endothelial cells by a direct antioxidant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ethyl Rutinoside Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Ethyl rutinoside, a derivative of the naturally occurring flavonoid rutin, is a compound of increasing interest in pharmaceutical and nutraceutical research. Its structural modification, the addition of an ethyl group, can significantly alter its physicochemical properties, such as solubility and bioavailability, potentially enhancing its therapeutic efficacy. As with any active compound under investigation, the availability of a well-characterized analytical standard is paramount for accurate quantification, quality control, and comparability of scientific data. This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of ethyl rutinoside, grounded in established scientific principles and regulatory expectations.

Characterization of Ethyl Rutinoside Analytical Standard

An analytical standard is a highly purified and well-characterized substance used as a reference in analytical procedures. The identity and purity of an ethyl rutinoside standard must be unequivocally established before its use in assays.

Physicochemical Properties

While extensive experimental data for ethyl rutinoside is not widely published, its properties can be inferred from its constituent parts, quercetin and rutinose, and the addition of an ethyl group.

| Property | Information | Source |

| Chemical Name | Ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside | N/A |

| CAS Number | 187539-57-7 | [1] |

| Molecular Formula | C₁₄H₂₆O₁₀ | [1] |

| Molecular Weight | 354.35 g/mol | N/A |

| Appearance | Expected to be a powder | [2] |

| Purity | ≥98.0% | [2] |

Spectroscopic and Spectrometric Characterization

Definitive identification of an ethyl rutinoside analytical standard relies on a combination of spectroscopic and spectrometric techniques.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While a publicly available, experimentally determined 1H and 13C NMR spectrum for ethyl rutinoside is not readily found, the expected chemical shifts can be predicted based on the known spectra of rutin and the influence of the ethyl group. Researchers in possession of an ethyl rutinoside standard should perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) to confirm its structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the quercetin aglycone backbone.

-

Anomeric Protons: Doublets for the anomeric protons of the glucose and rhamnose units of the rutinoside moiety.

-

Sugar Protons: A complex region of overlapping multiplets for the other sugar protons.

-

Ethyl Group: A quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, showing characteristic coupling.

Expected ¹³C NMR Spectral Features:

-

Signals corresponding to the 15 carbons of the quercetin backbone.

-

Signals for the 12 carbons of the rutinoside sugar moiety.

-

Signals for the two carbons of the ethyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) should be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺ in positive ion mode; [M-H]⁻ in negative ion mode). This provides strong evidence for the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can reveal characteristic losses of the ethyl group, the rhamnose unit (146 Da), the glucose unit (162 Da), and the entire rutinoside moiety (308 Da), as well as fragmentation of the quercetin aglycone.

Flavonoids exhibit characteristic UV-Vis absorption spectra due to their conjugated systems. The UV spectrum of ethyl rutinoside, like rutin, is expected to show two major absorption bands:

-

Band I: In the range of 350-385 nm, corresponding to the B-ring cinnamoyl system.

-

Band II: In the range of 250-285 nm, corresponding to the A-ring benzoyl system.

The exact λmax values can be influenced by the solvent used. This technique is particularly useful for detection in HPLC analysis.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of flavonoids.[3] The choice of detector and chromatographic conditions is critical for achieving accurate and robust results.

HPLC with UV-Vis Detection (HPLC-UV)

This is a widely accessible and robust method for the routine analysis of ethyl rutinoside.

1. Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV-Vis detector.

2. Chromatographic Conditions (Starting Point):

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

- Mobile Phase: A gradient elution is typically required to separate flavonoid glycosides from potential impurities and related compounds.

- Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

- Solvent B: Acetonitrile or Methanol.

- Gradient Program (Example): | Time (min) | % B | |---|---| | 0 | 10 | | 20 | 50 | | 25 | 90 | | 30 | 90 | | 31 | 10 | | 35 | 10 |

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Detection Wavelength: Monitoring at the λmax of Band I (e.g., 354 nm) is recommended for selectivity. The full spectrum can be recorded with a PDA detector for peak purity assessment.

- Injection Volume: 10 µL.

3. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh a known amount of the ethyl rutinoside analytical standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

- Sample Preparation: The sample preparation method will depend on the matrix. For drug products, dissolution in a suitable solvent followed by filtration may be sufficient. For biological matrices, a more complex extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary.

4. Method Validation:

- The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4] Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

- Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

- Accuracy: The closeness of the test results obtained by the method to the true value.

- Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of ethyl rutinoside in complex matrices or at low concentrations.

1. Instrumentation:

- An LC system (as described for HPLC-UV) coupled to a mass spectrometer, typically a triple quadrupole (QqQ) or a high-resolution mass spectrometer (Q-TOF, Orbitrap).

2. Chromatographic Conditions:

- Similar to the HPLC-UV method, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) and smaller column dimensions (e.g., 2.1 mm internal diameter) to be compatible with the MS interface.

3. Mass Spectrometry Conditions:

- Ionization Source: Electrospray ionization (ESI) is most suitable for flavonoids. Both positive and negative ion modes should be evaluated, although negative mode is often more sensitive for phenolic compounds.

- Multiple Reaction Monitoring (MRM) (for QqQ): For quantitative analysis, specific precursor-to-product ion transitions should be identified and optimized.

- Precursor Ion: The m/z of the deprotonated molecule [M-H]⁻ or protonated molecule [M+H]⁺.

- Product Ions: Characteristic fragment ions resulting from the collision-induced dissociation (CID) of the precursor ion.

- Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized for the specific instrument and compound.

4. Data Analysis:

- Quantification is performed by constructing a calibration curve based on the peak area of the MRM transition for the analytical standard. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification, especially in complex matrices.

Storage and Stability of Ethyl Rutinoside Analytical Standards

Proper storage and handling are crucial to maintain the integrity of the analytical standard.

-

Storage Conditions: Ethyl rutinoside standards should be stored in a cool, dark, and dry place, protected from light and moisture. Refrigeration or freezing is generally recommended. The supplier's recommendations should always be followed.

-

Stability: Flavonoid glycosides are generally more stable than their corresponding aglycones.[5] However, they can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and prolonged exposure to light.

-

Solution Stability: The stability of ethyl rutinoside in the chosen solvent for analysis should be evaluated as part of method validation. Solutions should be freshly prepared whenever possible.

Visualizations

Caption: Workflow for the structural characterization of an ethyl rutinoside analytical standard.

Caption: General workflow for the quantitative analysis of ethyl rutinoside by HPLC.

References

-

BioBioPha Co., Ltd. Ethyl rutinoside. [Link]

- Mbamalu, O. N., & Combrinck, S. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.

-

Mbamalu, O. N., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Semantic Scholar. [Link]

-

FooDB. Showing Compound Quercetin 3-rutinoside (FDB002536). [Link]

-

Liu, Y., et al. (2019). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Foods, 8(8), 346. [Link]

-

Mbamalu, O. N., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. [Link]

-

Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Pharmazie, 58(12), 881-885. [Link]

-

Pop, R. M. (2016). The Isolation and Identification of Rutin from Pharmaceutical Products Flavonoids are products of secondary metabolism in pl. University of Oradea. [Link]

-

PubChem. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

PubChem. 3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one. [Link]

-

PubChem. 6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose. [Link]

-

PubChem. 6-O-(alpha-L-Rhamnopyranosyl)-D-glucopyranose. [Link]

-

PubChem. Antiarol rutinoside. [Link]

-

PubChem. Ethyl alpha-D-fructofuranoside. [Link]

-

PubChem. Phenethyl rutinoside. [Link]

-

ResearchGate. 1H-NMR spectrum of the isolated compound: quercetin. [Link]

-

ResearchGate. ¹H & ¹³C NMR spectra of ethyl... [Link]

-

ResearchGate. Quercetin-3-O-rutinoside. Structure of the isolated compound. [Link]

-

ResearchGate. Stability testing on typical flavonoid containing herbal drugs. [Link]

-

Tsai, Y.-C., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4748. [Link]

-

Chemical Suppliers. Ethyl rutinoside | CAS 187539-57-7. [Link]

-

BioBioPha. Ethyl rutinoside. [Link]

Sources

Application Notes and Protocols: Dissolution of Ethyl Rutinoside for Experimental Applications

Executive Summary

This guide provides a comprehensive framework for the effective dissolution of Ethyl rutinoside for various research applications. Due to the limited availability of direct solubility data for Ethyl rutinoside, this document leverages the well-established physicochemical properties of its parent compound, Rutin, to provide scientifically grounded protocols. The addition of an ethyl group to the rutinose moiety is anticipated to slightly increase the lipophilicity of the molecule, which may enhance its solubility in organic solvents while further reducing its aqueous solubility. This document offers a detailed analysis of solvent selection, step-by-step dissolution protocols, and best practices for solution stability and storage, designed to empower researchers in the fields of pharmacology, drug development, and life sciences to achieve reliable and reproducible experimental outcomes.

Understanding Ethyl Rutinoside: Physicochemical Properties

Molecular Profile

A foundational understanding of Ethyl rutinoside's molecular characteristics is crucial for developing an effective dissolution strategy. Below is a comparative profile of Ethyl rutinoside and its parent compound, Rutin.

| Feature | Ethyl Rutinoside | Rutin (Parent Compound) |

| Chemical Structure | (Structure inferred from name) | (Quercetin-3-O-rutinoside) |

| Molecular Formula | C₂₉H₃₄O₁₆ (example, depends on ethylation site) | C₂₇H₃₀O₁₆ |

| Molecular Weight | ~638.57 g/mol (example) | 610.52 g/mol |

| CAS Number | 187539-57-7[1] | 153-18-4[2][3] |

Note: The exact molecular formula and weight of "Ethyl rutinoside" can vary depending on the specific position of the ethyl group. The values provided are illustrative.

Solubility Profile: An Inference-Based Approach

Direct, empirically determined solubility data for Ethyl rutinoside is not extensively published. However, based on the principles of physical organic chemistry, we can make strong inferences from the known solubility of Rutin. Rutin is a flavonoid glycoside, characterized by a polar glycoside unit (rutinose) and a less polar aglycone (quercetin). This structure renders it poorly soluble in water but soluble in various organic solvents. The introduction of an ethyl group in place of a hydroxyl proton on the rutinose sugar is expected to decrease the molecule's overall polarity, thereby:

-

Increasing solubility in moderately polar to nonpolar organic solvents.

-

Decreasing solubility in highly polar solvents like water.

Comparative Solubility Data of Rutin

The following table summarizes the known solubility of Rutin in common laboratory solvents, which serves as an essential baseline for selecting a solvent for Ethyl rutinoside.

| Solvent | Approximate Solubility of Rutin | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 25 - 100 mg/mL | [4] |

| Dimethylformamide (DMF) | ~30 mg/mL | [4] |

| Pyridine | 50 mg/mL | [2][3] |

| Methanol | Soluble | [2][3] |

| Ethanol | Soluble, solubility increases with temperature | [4] |

| Acetone | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Water (cold) | Insoluble / Very sparingly soluble (~0.12 mg/mL) | [4][5] |

| Water (boiling) | Soluble | [2][3] |

| Alkaline Solutions | Soluble | [2][3] |

| DMF:PBS (1:5, pH 7.2) | ~0.16 mg/mL | [4] |

Strategic Solvent Selection

Guiding Principles

The choice of solvent is not merely about achieving dissolution; it is a critical experimental parameter that can profoundly impact the validity and outcome of your research. The primary consideration is the nature of the downstream application.

-

For in vitro cell-based assays: The paramount concern is minimizing solvent-induced cytotoxicity. DMSO is a common choice due to its high solubilizing power, but its concentration in the final culture medium must be carefully controlled (typically ≤ 0.1% to 0.5%) to avoid artifacts. Ethanol can be a less toxic alternative, but it is also volatile and can have biological effects.

-

For in vivo studies: Biocompatibility and toxicity are critical. The solvent must be non-toxic at the administered concentration. Co-solvent systems (e.g., DMSO, PEG, Tween 80 in saline) are often developed for this purpose.

-

For analytical applications (e.g., HPLC, MS): The solvent must be compatible with the analytical instrumentation and should not interfere with detection. High-purity solvents like methanol or acetonitrile are often preferred.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent system for Ethyl rutinoside.

Caption: Decision workflow for solvent selection.

In-Depth Solvent Analysis

-

Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent with exceptional solvating power for a wide range of compounds.[4] It is miscible with water and most organic solvents.

-

Pros: Excellent solubilizing capacity for flavonoid glycosides. Ideal for preparing high-concentration stock solutions.

-

Cons: Can be toxic to cells at higher concentrations.[6] DMSO can also carry other dissolved substances through the skin, necessitating careful handling.

-

-

Ethanol (EtOH): A polar protic solvent that is a good choice for many biological applications.

-

Pros: Less toxic than DMSO. Readily available in high purity.

-

Cons: Lower solubilizing power than DMSO for some compounds. Its volatility can lead to concentration changes in open systems.

-

-

Co-solvent Systems: For aqueous applications where the final concentration of the organic solvent must be minimized, a co-solvent approach is often necessary. This typically involves making a high-concentration stock in a solvent like DMSO and then diluting it into the aqueous medium.

Standard Operating Procedures (SOPs) for Dissolution

General Workflow for Solution Preparation

Caption: General workflow for preparing stock solutions.

SOP 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is ideal for creating a concentrated stock for long-term storage and subsequent dilution into experimental media.

Materials:

-

Ethyl rutinoside powder

-

Anhydrous, molecular biology grade DMSO

-

Sterile, conical-bottom microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculation: Determine the mass of Ethyl rutinoside needed to achieve the desired stock concentration (e.g., 10 mM).

-

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol )

-

-

Weighing: Accurately weigh the calculated amount of Ethyl rutinoside powder into a sterile tube or vial.

-

Solvent Addition: Add the calculated volume of DMSO to the powder.

-

Dissolution:

-

Cap the container tightly and vortex vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate in an ultrasonic water bath for 5-10 minutes.

-

Gentle warming to 37°C can also aid dissolution.

-

-

Sterilization: For cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile container. This is crucial for removing any potential microbial contamination.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage. Protect from light.

SOP 2: Preparation of Working Solutions in Ethanol

This protocol is suitable for applications where a less toxic organic solvent is preferred.

Materials:

-

Ethyl rutinoside powder

-

200-proof (absolute) ethanol

-

Sterile glass vials

-

Standard laboratory equipment (balance, vortex, etc.)

Procedure:

-

Follow steps 1-4 from SOP 1, substituting ethanol for DMSO. Note that the maximum achievable concentration in ethanol may be lower than in DMSO.

-

Due to ethanol's volatility, ensure the container is tightly sealed during dissolution and storage.

-

Store at -20°C, protected from light.

SOP 3: Preparing Aqueous Working Solutions for Biological Assays

This protocol addresses the common challenge of compound precipitation when diluting a concentrated organic stock solution into an aqueous medium like cell culture media or buffer.

Procedure:

-

Thaw Stock Solution: Thaw your concentrated DMSO or ethanol stock solution at room temperature.

-

Pre-warm Aqueous Medium: Warm your cell culture medium or buffer to 37°C.

-

Dilution Technique:

-

Pipette the required volume of the aqueous medium into a sterile tube.

-

While vortexing or gently swirling the medium, add the small volume of the concentrated stock solution drop-wise. Crucially, add the stock to the medium, not the other way around. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.

-

-

Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is below the toxic threshold for your specific cell line or assay (e.g., <0.5%).

-

Use Immediately: Aqueous dilutions of poorly soluble compounds are often not stable and should be prepared fresh for each experiment. Do not store aqueous working solutions.[4]

Solution Stability and Storage

-

Solid Compound: Ethyl rutinoside, like its parent compound Rutin, is likely sensitive to light.[5] Store the solid powder in a tightly sealed container, protected from light, in a cool and dry place. Under these conditions, the solid form is expected to be stable for years.

-

Stock Solutions:

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Aliquoting into single-use volumes is the most effective way to prevent this.

-

Storage Temperature: For long-term stability, store organic stock solutions at -80°C. For short-term use, -20°C is generally acceptable.

-

Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light-induced degradation.

-

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Compound will not dissolve in the initial solvent. | - The concentration is too high for the chosen solvent.- Insufficient energy (mixing, sonication) applied. | - Try a lower concentration.- Use a stronger solvent (e.g., switch from ethanol to DMSO).- Increase vortexing time, sonicate, or gently warm the solution to 37°C. |

| Precipitate forms when diluting stock into aqueous media. | - The compound's solubility limit in the final aqueous solution has been exceeded.- Improper dilution technique. | - Lower the final concentration of Ethyl rutinoside.- Ensure the final organic solvent concentration is sufficient to maintain solubility (while remaining non-toxic).- Add the stock solution to the vortexing aqueous medium to ensure rapid dispersal. |

| Inconsistent experimental results. | - Degradation of the compound in stock or working solutions.- Inaccurate concentration due to solvent evaporation or improper dissolution. | - Prepare fresh stock solutions.- Always aliquot stock solutions to avoid freeze-thaw cycles.- Prepare aqueous working solutions immediately before use.- Verify the concentration of your stock solution spectrophotometrically if possible. |

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280343, Rutin. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

- Gao, Y., et al. (2012). The Relative Stability of Rutin and Quercetin in Alkaline Solution. Journal of Food Science, 77(9), C979-C984.

-

ChemSrc. (n.d.). Ethyl rutinoside CAS 187539-57-7. Retrieved from [Link]

-

PubChem. (n.d.). Phenethyl rutinoside. Retrieved from [Link]

- Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 51(17), 6586–6590.

- Wesselinova, D. (2018). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Processes, 6(11), 216.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Retrieved from [Link]

- Bjørklund, G., et al. (2019). Dimethyl sulfoxide is a potent modulator of estrogen receptor isoforms and xenoestrogen biomarker responses in primary culture of salmon hepatocytes. Ecotoxicology and Environmental Safety, 181, 235-244.

- Capriotti, K., & Capriotti, J. A. (2015). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology.

Sources

- 1. Ethyl rutinoside | CAS 187539-57-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Rutin CAS#: 153-18-4 [m.chemicalbook.com]

- 3. Rutin | 153-18-4 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Rutin Trihydrate - CAS No 153-18-4 - Kavya Pharma [kavyapharma.com]

- 6. researchgate.net [researchgate.net]

Ethyl Rutinoside in Drug Delivery Systems: A Senior Application Scientist's Guide

Abstract

Ethyl rutinoside, a promising derivative of the flavonoid rutin, is gaining traction as a versatile excipient in advanced drug delivery systems. Its superior aqueous solubility and inherent biological properties address key challenges in pharmaceutical formulation. This guide offers an in-depth exploration of ethyl rutinoside's applications, providing detailed protocols for its use as a nanoparticle stabilizer and a transdermal permeation enhancer. We delve into the scientific rationale behind these applications and provide comprehensive methodologies for characterization, ensuring researchers and drug development professionals can effectively harness the potential of this innovative compound.

Introduction: The Promise of Ethyl Rutinoside in Modern Pharmaceutics

The efficacy of many promising active pharmaceutical ingredients (APIs) is often hampered by poor solubility and limited bioavailability. Ethyl rutinoside, a derivative of the naturally occurring flavonoid rutin, emerges as a potent solution to these formulation hurdles. While rutin itself possesses a range of beneficial biological activities, including antioxidant and anti-inflammatory effects, its poor water solubility limits its therapeutic application.[1] A synthesized derivative of rutin has demonstrated a remarkable, almost 100-fold increase in water solubility, highlighting the potential of such modifications.[2] This enhanced hydrophilicity, combined with its biocompatibility and potential for synergistic therapeutic effects, positions ethyl rutinoside as a valuable excipient for a new generation of drug delivery systems.

This document serves as a comprehensive technical guide, providing not only detailed protocols but also the underlying scientific principles for the effective application of ethyl rutinoside in drug delivery research and development.

Physicochemical Profile of Ethyl Rutinoside

Understanding the physicochemical characteristics of ethyl rutinoside is fundamental to its successful integration into drug delivery platforms.

| Property | Value/Description | Significance in Drug Delivery |

| Molecular Formula | C29H34O16 | Informs on molecular weight and potential for intermolecular interactions. |

| Molecular Weight | 638.57 g/mol | Crucial for molar concentration calculations and determining drug loading capacities. |

| Aqueous Solubility | Significantly higher than rutin; a similar derivative showed a ~100-fold increase.[2] | Enables the formulation of aqueous-based systems, including parenteral and ophthalmic solutions. |

| Appearance | Expected to be a crystalline powder. | Important for raw material quality control and identification. |

| LogP | A rutin derivative showed a LogP of -1.13 ± 0.02, indicating increased hydrophilicity compared to rutin (LogP 0.85 ± 0.05).[2] | The negative LogP value confirms its suitability for aqueous formulations. |

Core Applications and In-Depth Protocols

Ethyl rutinoside's unique properties lend themselves to two particularly promising applications in drug delivery: as a stabilizer for nanoparticle formulations and as a transdermal permeation enhancer.

Ethyl Rutinoside as a Nanoparticle Stabilizer

Nanoparticles offer a powerful platform for targeted drug delivery, but their inherent high surface energy can lead to aggregation and instability. Ethyl rutinoside, with its glycosidic structure, can act as an effective steric and electrostatic stabilizer, preventing particle agglomeration and maintaining a consistent particle size distribution.

Caption: Nanoparticle formulation via nanoprecipitation with ethyl rutinoside stabilization.

Objective: To formulate poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a model hydrophobic drug, using ethyl rutinoside as a stabilizer.

Materials:

-

PLGA (50:50, inherent viscosity 0.55-0.75 dL/g)

-

Model hydrophobic drug (e.g., curcumin)

-

Ethyl rutinoside

-

Acetone (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Magnetic stirrer

-

Ultrasonic bath

-

High-speed centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the model drug in 5 mL of acetone.

-

Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of ethyl rutinoside in 50 mL of deionized water.

-

Nanoprecipitation: While stirring the aqueous phase at 600 RPM, add the organic phase dropwise.

-

Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for at least 4 hours in a fume hood to ensure complete evaporation of the acetone.

-

Purification: Centrifuge the nanoparticle suspension at 15,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in deionized water with the aid of brief sonication. Repeat this washing step twice to remove unencapsulated drug and excess ethyl rutinoside.

-

Characterization: Analyze the purified nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Self-Validation and Rationale:

-

The use of a 0.5% ethyl rutinoside solution is a starting point and may require optimization for different drug and polymer systems.

-

The dropwise addition of the organic phase is critical to ensure the formation of small, uniform nanoparticles.

-

The repeated washing steps are essential for accurate determination of drug loading and encapsulation efficiency.

Ethyl Rutinoside as a Transdermal Permeation Enhancer

The stratum corneum, the outermost layer of the skin, is a formidable barrier to drug absorption. Ethyl rutinoside, due to its ethylated nature, is hypothesized to act as a permeation enhancer by transiently disrupting the highly ordered lipid lamellae of the stratum corneum. This mechanism is analogous to that of ethanol, which is known to enhance skin permeability by extracting skin lipids and increasing the mobility of lipid chains.[3]

Caption: Proposed mechanism of ethyl rutinoside as a transdermal permeation enhancer.

Objective: To assess the ability of ethyl rutinoside to enhance the transdermal permeation of a model drug.

Materials:

-

Franz diffusion cells

-

Full-thickness porcine ear skin

-

Model drug (e.g., caffeine)

-

Ethyl rutinoside

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Skin Preparation: Thaw frozen porcine ear skin at room temperature. Excise the subcutaneous fat and hair. Cut the skin into sections to fit the Franz diffusion cells.

-

Franz Cell Assembly: Mount the skin between the donor and receptor chambers, with the stratum corneum facing the donor compartment.

-

Receptor Chamber: Fill the receptor chamber with PBS (pH 7.4) and maintain at 37°C with constant stirring.

-

Donor Formulations:

-

Control: Saturated solution of the model drug in PBS.

-

Test: Saturated solution of the model drug in a 2% (w/v) aqueous solution of ethyl rutinoside.

-

-

Dosing: Apply 1 mL of the respective formulation to the donor chamber.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber and replace with an equal volume of fresh, pre-warmed PBS.

-

Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.[4][5][6][7]

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

Self-Validation and Rationale:

-

The use of full-thickness porcine ear skin provides a relevant ex vivo model for human skin.

-

Maintaining sink conditions in the receptor chamber is crucial for accurate permeation data.

-

The HPLC method must be validated for linearity, accuracy, and precision in the relevant concentration range.[4]

Essential Characterization Techniques

Thorough characterization is non-negotiable for the successful development of any drug delivery system.

| Technique | Parameter(s) Measured | Importance in Ethyl Rutinoside Formulations |

| Dynamic Light Scattering (DLS) | Particle Size, Polydispersity Index (PDI) | Confirms the formation of nanoparticles and assesses their uniformity.[8][9] |

| Zeta Potential Analysis | Surface Charge | Indicates the stability of the nanoparticle suspension; a higher absolute value suggests greater stability.[10] |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, Size Confirmation | Provides visual evidence of nanoparticle size, shape, and surface characteristics.[10][11] |

| High-Performance Liquid Chromatography (HPLC) | Drug Content, Encapsulation Efficiency | Quantifies the amount of drug successfully encapsulated within the nanoparticles.[4][5][6][7] |

| In Vitro Drug Release Studies | Drug Release Profile | Determines the rate and extent of drug release from the formulation over time.[12] |

Concluding Remarks and Future Directions

Ethyl rutinoside stands out as a highly promising excipient in the field of drug delivery. Its enhanced aqueous solubility and inherent biological activities offer a unique combination of benefits for formulators. The protocols detailed herein provide a solid foundation for harnessing its potential as a nanoparticle stabilizer and a transdermal permeation enhancer.

Future research should focus on elucidating the precise mechanisms of its action, exploring its application in a wider range of drug delivery platforms, and evaluating its in vivo performance. As our understanding of this versatile molecule grows, so too will its impact on the development of safer and more effective medicines.

References

- [Author(s), Year]. Solubility of rutin and its derivative 2 in some common solvents. Source. [Link to a verifiable URL]

- [Author(s), Year]. Phytochemical profile analysis by LC-ESI-MSn and LC-HR-ESI-MS and validated HPLC method for quantification of rutin in herbal drug and products from leaves of Croton blanchetianus. PubMed. [Link to a verifiable URL]

- [Author(s), Year]. Formulation and Characterization of Rutin Loaded Chitosan Nanoparticles. Source. [Link to a verifiable URL]

- [Author(s), Year]. Formulation and characterization of nanoparticle-based ethinyl estradiol transdermal drug delivery system for contraception and. Pakistan Journal of Pharmaceutical Sciences. [Link to a verifiable URL]

- [Author(s), Year]. Development and Characterization of Novel Nanoparticulate Gel Formulation for The State-of-the-Art Treatment in Topical Infection. SEEJPH. [Link to a verifiable URL]

- [Author(s), Year]. Isocratic RP-HPLC method for rutin determination in solid oral dosage forms.

- [Author(s), Year]. Molecular mechanism of the skin permeation enhancing effect of ethanol. PMC. [Link to a verifiable URL]

- [Author(s), Year]. development of reversed-phase hplc method for isolation and quantification of rutin and quercetin from flower buds of sophora japonica l.

- [Author(s), Year]. Fundamental Methods for the Phase Transfer of Nanoparticles. PMC. [Link to a verifiable URL]

- [Author(s), Year]. (PDF) Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies.

- [Author(s), Year]. Development of an In Vitro Release Assay for Low-Density Cannabidiol Nanoparticles Prepared by Flash NanoPrecipitation | Molecular Pharmaceutics.

- [Author(s), Year]. Solubility of Ethyl Propanoate in Various Organic Solvents. Patsnap Eureka. [Link to a verifiable URL]

- [Author(s), Year]. Formulation and characterization of nanoparticle-based ethinyl estradiol transdermal drug delivery system for contraception and menopausal disorders. PubMed. [Link to a verifiable URL]

- [Author(s), Year]. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC. [Link to a verifiable URL]

- [Author(s), Year]. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. PMC. [Link to a verifiable URL]

- [Author(s), Year].

- [Author(s), Year]. Solubility of Rutin in Ethanol + Water at (273.15 to 323.15) K | Request PDF.

- [Author(s), Year]. Solubilities of rutin in eight solvents at T=283.15, 298.15, 313.15, 323.15, and 333.15 K. Semantic Scholar. [Link to a verifiable URL]

- [Author(s), Year]. Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells. Benchchem. [Link to a verifiable URL]

- [Author(s), Year]. HPLC Analysis and Isolation of Rutin from Stem Bark of Ginkgo biloba L. Journal of Pharmacognosy and Phytochemistry. [Link to a verifiable URL]

- [Author(s), Year]. Biosynthesis of Nanoparticles Using Commelina benghalensis: Photocatalytic Dye and Pharmaceutical Degradation and Antimicrobial Activity. MDPI. [Link to a verifiable URL]

- [Author(s), Year]. In-vitro release profile of various nanoparticles formulations.

- [Author(s), Year]. Mechanism investigation of ethosomes transdermal permeation.

- [Author(s), Year]. Formulation Development and Evaluation of Herbal Nanoparticles containing Ointment of Leaves extract of Rhynchosia rothii. Pharma Excipients. [Link to a verifiable URL]

- [Author(s), Year]. Solubilities of rutin in eight solvents at T = 283.15, 298.15, 313.15, 323.15, and 333.15 K | Request PDF.

- [Author(s), Year]. Cellulose Nanofibrils from Black Wattle (Acacia mearnsii De Wild.) Residues Produced by High-Intensity Ultrasonication.

- [Author(s), Year].

- [Author(s), Year]. HPLC analysis of flavonoids: Determining rutin in plant extracts.

- [Author(s), Year]. In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. Dissolution Technologies. [Link to a verifiable URL]

- [Author(s), Year]. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. [Link to a verifiable URL]

- [Author(s), Year]. The Use of a Combination of a Sugar and Surfactant to Stabilize an Au Nanoparticle Dispersion against Aggregation during Freeze-Drying | Request PDF.

- [Author(s), Year]. Mechanism of skin permeation via ethosomes.

- [Author(s), Year]. Diffusion Testing Fundamentals. Norlab. [Link to a verifiable URL]

- [Author(s), Year]. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. PMC. [Link to a verifiable URL]

- [Author(s), Year]. DIFFUSION TESTING FUNDAMENTALS. PermeGear. [Link to a verifiable URL]

Sources

- 1. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]